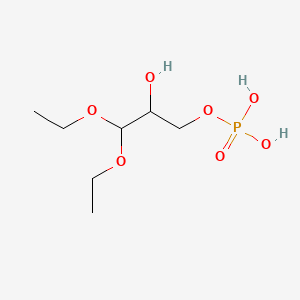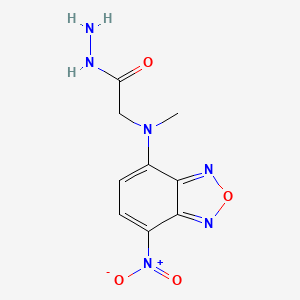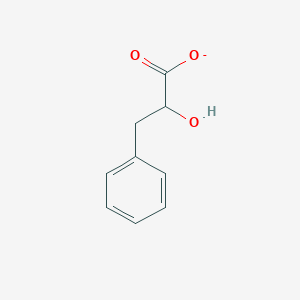
3-Phosphoglyceraldehyde diethyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceraldehyde 3-phosphate diethyl acetal is a monoalkyl phosphate.
Aplicaciones Científicas De Investigación
Esterification with Amino Acids
Glyceraldehyde diethyl acetal has been shown to undergo selective esterification in the 2- and 3-position by various Z-amino acids. This process often results in hydrogenolytic or hydrolytic cleavage of the ester bond (Angrick & Rewicki, 1982).
pH-Sensitive Linkages for Drug Delivery
Acetals, including 3-phosphoglyceraldehyde diethyl acetal, can be used as pH-sensitive linkages in drug delivery. They can undergo hydrolysis at mildly acidic pH, triggering the release of therapeutics selectively in targeted areas such as tumor and inflammatory tissues (Gillies et al., 2004).
Intramolecular Nucleophilic Assistance in Acetal Reactions
Studies on the hydrolysis of acetals, including variants of diethyl acetal, indicate that there is no significant intramolecular nucleophilic assistance in these reactions (Anderson & Capon, 1972).
Asymmetric Spiroacetalization
Acetals are crucial in the catalytic asymmetric formation of spiroacetals, a subgroup of acetals joining two rings. These are important in a broad range of biologically active compounds, including small insect pheromones and complex macrocycles (Čorić & List, 2012).
Acetalization with Zeolites
Acetalization of furfural to form furfural diethyl acetal using commercial zeolites as solid acid catalysts is a potential synthetic strategy for producing derived chemicals (Rubio-Caballero et al., 2014).
Synthesis of Flavor Compounds
3-Methylthiopropionaldehyde diethyl acetal, synthesized from the reaction of 3-methylthiopropional with ethanol and triethyl orthoformate, has applications in flavor synthesis. Its structure and odor characteristics have been extensively studied (Guan et al., 2011).
S-N Transfer and Dual Acetylation in Enzymes
Acetyl phosphate or p-nitrophenyl acetate acetylates a specific cysteine residue in 3-phosphoglyceraldehyde dehydrogenase, demonstrating the enzyme's involvement in acetal chemistry (Park et al., 1966).
Propiedades
Nombre del producto |
3-Phosphoglyceraldehyde diethyl acetal |
|---|---|
Fórmula molecular |
C7H17O7P |
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
(3,3-diethoxy-2-hydroxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C7H17O7P/c1-3-12-7(13-4-2)6(8)5-14-15(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
Clave InChI |
WUTWKLGSMFCXAH-UHFFFAOYSA-N |
SMILES |
CCOC(C(COP(=O)(O)O)O)OCC |
SMILES canónico |
CCOC(C(COP(=O)(O)O)O)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)
![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)


![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![N-[(3-hydroxyanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230589.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)

![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)


![[[(2R,3S,4R,5R)-5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1230597.png)
